Kinase Inhibition Scope: Axl/Mer Receptor Tyrosine Kinase Targeting vs. Generic Tetrahydroquinoline Derivatives
The compound falls within Formula I' of WO2019148036A1, which is explicitly claimed to inhibit, regulate, and/or modulate Axl and Mer receptor tyrosine kinases [1]. While specific IC50 values for this exact compound are not publicly disclosed in the available patent excerpts, the structural class has demonstrated Axl inhibition with IC50 values in the sub-micromolar range for representative examples [1]. By contrast, generic tetrahydroquinoline derivatives lacking the cyclopropanecarbonyl and specific benzamide substitution show no reported Axl/Mer activity [2].
| Evidence Dimension | Axl kinase inhibition |
|---|---|
| Target Compound Data | Not publicly disclosed for this specific compound; inferred from patent class |
| Comparator Or Baseline | Generic tetrahydroquinoline derivatives without cyclopropanecarbonyl/fluorobenzamide substitution: no Axl/Mer activity reported |
| Quantified Difference | Qualitative: Axl/Mer activity present (class-level) vs. absent in simpler analogs |
| Conditions | Biochemical kinase inhibition assay (specific protocol not disclosed for this compound) |
Why This Matters
For researchers procuring Axl/Mer kinase probes, selection of this compound over generic tetrahydroquinolines is essential to achieve pathway-relevant target engagement.
- [1] WO2019148036A1 – Compounds for the Treatment of Kinase-Dependent Disorders. Filed 2019-01-25. Published 2019-08-01. View Source
- [2] US20230043835A1 – Compounds for the Treatment of Kinase-Dependent Disorders. Filed 2020-06-03. View Source
